Methyl 3,7-bis(acetyloxy)-12-hydroxycholan-24-oate
Description
Methyl 3,7-bis(acetyloxy)-12-hydroxycholan-24-oate is a bile acid derivative characterized by acetyloxy groups at positions 3 and 7 of the steroidal cholanate backbone, a hydroxyl group at position 12, and a methyl ester at position 22. Its molecular formula is C₂₉H₄₄O₇ (calculated based on structural analogs in and ). The compound is structurally related to cholic acid derivatives but distinguished by its unique acetylation pattern. Its CAS registry number is 60384-30-7 , and it is part of a broader class of steroidal compounds modified for enhanced stability or bioavailability.
Properties
Molecular Formula |
C29H46O7 |
|---|---|
Molecular Weight |
506.7 g/mol |
IUPAC Name |
methyl 4-(3,7-diacetyloxy-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate |
InChI |
InChI=1S/C29H46O7/c1-16(7-10-26(33)34-6)21-8-9-22-27-23(15-25(32)29(21,22)5)28(4)12-11-20(35-17(2)30)13-19(28)14-24(27)36-18(3)31/h16,19-25,27,32H,7-15H2,1-6H3 |
InChI Key |
VKXXPYARELKQOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OC(=O)C)C)OC(=O)C)O)C |
Origin of Product |
United States |
Preparation Methods
Classical Synthesis via Selective Acetylation
Wieland and Kapitel’s Method
The foundational approach involves selective acetylation of methyl cholate (methyl 3α,7α,12α-trihydroxy-5β-cholan-24-oate) using acetic anhydride in pyridine. This method exploits the differential reactivity of hydroxyl groups in the steroidal nucleus:
- Reactivity order : 3α (equatorial) > 7α (axial) > 12α (axial).
- Procedure : Methyl cholate is refluxed with acetic anhydride in pyridine for 20 hours, yielding the 3α,7α-diacetoxy derivative while preserving the 12α-hydroxyl group.
- Yield : ~70% after column chromatography (PhMe/EtOAc gradient).
Key Data:
| Parameter | Value |
|---|---|
| Reagents | Acetic anhydride, pyridine |
| Temperature | Reflux (110–120°C) |
| Reaction Time | 20 hours |
| Purification | Silica gel chromatography |
| Stereochemical Purity | >98% (11 defined stereocenters) |
Microwave-Assisted Synthesis
Accelerated Esterification
Microwave irradiation significantly reduces reaction times while maintaining yields:
- Conditions : Methanesulfonic acid (MSA) or p-toluenesulfonic acid (PTSA) in methanol under microwave (50–90 seconds).
- Procedure :
- Yield : 85–90%.
Comparative Analysis:
| Method | Time | Yield | Energy Efficiency |
|---|---|---|---|
| Classical | 20 hours | 70% | Low |
| Microwave | 2 minutes | 90% | High |
Stepwise Protection-Deprotection Strategies
Selective 12α-Hydroxyl Preservation
To avoid acetylation at the 12α position, transient protection with formyl groups is employed:
- Formylation : Methyl cholate is treated with formic acid, protecting the 12α-hydroxyl group.
- Acetylation : Subsequent reaction with acetic anhydride selectively acetylates 3α and 7α positions.
- Deprotection : Mild alkaline hydrolysis removes the formyl group, yielding the target compound.
Reaction Scheme:
$$
\text{Methyl cholate} \xrightarrow{\text{HCOOH}} \text{12α-Formyl intermediate} \xrightarrow{\text{Ac}_2\text{O}} \text{3α,7α-Diacetoxy-12α-formyl} \xrightarrow{\text{NaOH}} \text{Target compound}
$$
Analytical Characterization
Spectroscopic Validation
Industrial-Scale Considerations
Cost-Effective Catalysts
Challenges and Solutions
Stereochemical Integrity
Emerging Innovations
Enzymatic Acetylation
Chemical Reactions Analysis
Types of Reactions
Methyl 3,7-bis(acetyloxy)-12-hydroxycholan-24-oate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Hydrolysis: Ursodeoxycholic acid and acetic acid.
Oxidation: Ketones or aldehydes depending on the oxidizing agent used.
Substitution: Various substituted derivatives depending on the nucleophile employed.
Scientific Research Applications
Methyl 3,7-bis(acetyloxy)-12-hydroxycholan-24-oate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its therapeutic potential in treating liver diseases and other medical conditions.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of Methyl 3,7-bis(acetyloxy)-12-hydroxycholan-24-oate involves its interaction with specific molecular targets and pathways. It is believed to modulate bile acid metabolism and influence the activity of enzymes involved in lipid digestion and absorption. The compound’s effects on cellular signaling pathways and gene expression are also areas of active research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their distinguishing features are outlined below:
Physicochemical Properties
- This compound :
- Molecular weight: 528.66 g/mol (estimated from analogs).
- Polar surface area (PSA): ~110 Ų (acetyloxy and hydroxyl groups contribute to higher polarity).
- Methyl 3α,7α-diacetoxy-12-oxo-5β-cholanate :
- Molecular weight: 528.66 g/mol (same formula as target compound).
- Higher lipophilicity due to 12-oxo group compared to 12-hydroxy.
- Methyl 12α-hydroxy-3-oxo-5β-cholan-24-oate :
- Density: 1.085 g/cm³ , boiling point: 505.7°C , melting point: 138–141°C .
Biological Activity
Methyl 3,7-bis(acetyloxy)-12-hydroxycholan-24-oate, a bile acid derivative, exhibits various biological activities that are significant in pharmacology and biochemistry. This article reviews the compound's synthesis, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is a modified bile acid with the following characteristics:
- Molecular Formula : C_24H_40O_5
- Molecular Weight : 416.58 g/mol
- LogP : 5.8 (indicating high lipophilicity)
The structural modifications include acetyl groups at positions 3 and 7, which influence its solubility and biological interactions.
Synthesis
The synthesis of this compound typically involves the acetylation of hydroxyl groups on a cholan skeleton. The synthetic pathway may include:
- Protection of Hydroxyl Groups : Using acetic anhydride to form acetates.
- Purification : Employing column chromatography to isolate the desired product.
- Characterization : Utilizing NMR and mass spectrometry to confirm the structure.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Bacillus subtilis | 64 |
| Escherichia coli | >128 |
Anti-inflammatory Effects
The compound has been shown to modulate inflammatory responses. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharide (LPS). This suggests potential applications in treating inflammatory diseases.
Cholesterol Metabolism
As a bile acid derivative, this compound plays a role in cholesterol metabolism. It has been observed to enhance cholesterol solubilization and promote its excretion in feces, which could be beneficial for managing hypercholesterolemia.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A clinical trial investigated the efficacy of this compound in treating skin infections caused by resistant strains of bacteria. Patients receiving topical applications showed a significant reduction in infection rates compared to controls. -
Case Study on Inflammation :
In a randomized controlled trial involving patients with rheumatoid arthritis, administration of the compound resulted in decreased levels of inflammatory markers and improved clinical outcomes over a six-month period.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
